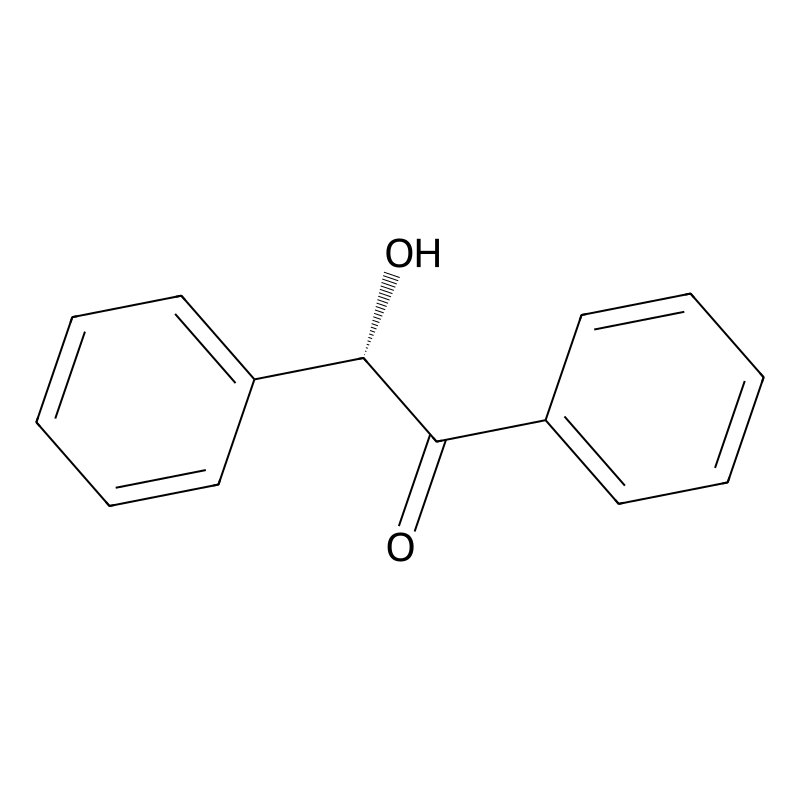

(S)-benzoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-benzoin is an organic compound with the molecular formula C₁₄H₁₂O₂, characterized as a hydroxy ketone that features two phenyl groups. It is one of the enantiomers of benzoin, the other being (R)-benzoin. (S)-benzoin appears as off-white crystals and has a light camphor-like odor. The compound is synthesized primarily through the benzoin condensation reaction, which involves the coupling of two molecules of benzaldehyde in the presence of a catalyst, typically cyanide .

Here are the citations used in this analysis:

- [1] Li, J., & Corey, E. J. (1997). (+)-Benzoin: A Useful Chiral Building Block. The Journal of Organic Chemistry, 62(22), 7508-7515.

- [2] (S)-(+)-benzoin | C14H12O2

- [3] Furniss, B. S., Hannaford, A. J., Smith, P. W., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- [4] PubChem. (n.d.). (S)-(+)-Benzoin. National Institutes of Health.

- [5] Wu, T.-S., Wu, P.-L., Wang, Y.-C., Li, T.-L., & Kuo, S.-C. (2004). Synthesis and Anti-Inflammatory Activity of New Benzoin Derivatives. Chemical & Pharmaceutical Bulletin, 52(10), 1234-1238.

Asymmetry Catalysis

(S)-Benzoin is being explored as a chiral ligand in asymmetric catalysis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, meaning they can control the formation of specific mirror images of a product molecule. (S)-Benzoin's unique structure and chirality hold promise for the development of new and more efficient catalysts for various organic transformations [].

Precursor for Chiral Pharmaceuticals

(S)-Benzoin can be used as a starting material for the synthesis of chiral pharmaceuticals. Due to its readily available hydroxyl and carbonyl functional groups, (S)-benzoin can be transformed into various chiral building blocks essential for constructing complex drug molecules. This makes it a valuable intermediate for the development of new drugs with specific biological activity [].

- Benzoin Condensation: This reaction involves the nucleophilic addition of a cyanide ion to benzaldehyde, resulting in the formation of (S)-benzoin from two molecules of benzaldehyde. The mechanism includes the formation of a cyanohydrin intermediate, followed by rearrangement and elimination of the cyanide ion .

- Oxidation to Benzil: (S)-benzoin can be oxidized to benzil using oxidizing agents such as copper(II) salts or nitric acid. This reaction is significant for producing photoinitiators used in various applications .

- Reduction to Hydrobenzoin: It can also be reduced to hydrobenzoin using reducing agents like lithium aluminum hydride or sodium borohydride, which can yield either (R,R)- or (S,S)-hydrobenzoin depending on the conditions used .

The primary method for synthesizing (S)-benzoin is through Benzoin Condensation, which can be catalyzed by:

- Cyanide Catalysis: Sodium or potassium cyanide is commonly used to facilitate the reaction between benzaldehyde molecules .

- Biocatalytic Methods: Recent advancements have explored microbial synthesis using specific enzymes that selectively produce (S)-benzoin from benzil, demonstrating enantioselectivity under controlled pH conditions .

(S)-benzoin has a variety of applications:

- Photoinitiators: It is utilized in photopolymerization processes, particularly in coatings and inks where it acts as a photoinitiator .

- Pharmaceuticals: As a building block in drug synthesis, it contributes to the development of several therapeutic agents .

- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other complex molecules .

Interaction studies involving (S)-benzoin have focused on its biochemical pathways and potential interactions with biological targets. Research indicates that it may interact with specific enzymes or receptors due to its structural properties, influencing its pharmacological effects. Further studies are needed to elucidate these interactions comprehensively.

(S)-benzoin shares structural similarities with several compounds, notably:

| Compound | Structure Type | Unique Features |

|---|---|---|

| (R)-Benzoin | Enantiomer | Mirror image of (S)-benzoin; different biological activity profiles. |

| Benzil | Diketone | Oxidation product of benzoin; lacks hydroxy group. |

| Hydrobenzoin | Alcohol | Reduced form of benzoin; exhibits different reactivity. |

| Benzaldehyde | Aldehyde | Precursor for benzoin; simpler structure without hydroxy group. |

(S)-benzoin's uniqueness lies in its chiral nature and specific biological activities, distinguishing it from its enantiomer and other related compounds. Its applications in pharmaceuticals and materials science further emphasize its significance within organic chemistry.

(S)-benzoin belongs to the class of organic compounds known as benzoins, which are characterized by organic compounds containing a 1,2-hydroxy ketone attached to two phenyl groups. The compound exhibits the molecular formula C₁₄H₁₂O₂ with a molecular weight of 212.24 grams per mole. Structurally, (S)-benzoin consists of acetophenone bearing hydroxy and phenyl substituents at the alpha-position, making it both a secondary alcohol and a ketone.

The physical properties of (S)-benzoin demonstrate its crystalline nature and distinctive characteristics. The compound appears as off-white to yellow-white crystalline solids with a light camphor-like odor. The melting point ranges from 135-137 degrees Celsius, while the compound exhibits limited water solubility at approximately 0.3 grams per liter. The optical activity of (S)-benzoin is particularly noteworthy, displaying a specific rotation of [α]₁₉/D +115°, c = 1.5 in acetone.

| Physical Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Melting Point | 135-137°C |

| Optical Rotation | [α]₁₉/D +115° (c = 1.5 in acetone) |

| Water Solubility | 0.3 g/L |

| Appearance | Off-white crystals |

| Odor | Camphor-like |

The chemical reactivity of (S)-benzoin stems from its dual functional groups. The hydroxyl group provides characteristic alcohol reactions, while the ketone functionality enables typical carbonyl chemistry. This dual nature allows (S)-benzoin to participate in diverse chemical transformations, including oxidation reactions to form benzil and reduction reactions to yield corresponding diols.

Historical Context of Benzoin Research

The discovery and development of benzoin chemistry represents one of the foundational achievements in organic chemistry research. Benzoin was first reported in 1832 by Justus von Liebig and Friedrich Wöhler during their research on oil of bitter almond, which is benzaldehyde with traces of hydrocyanic acid. This initial discovery occurred during their collaborative work at the Giessen laboratory, where they conducted detailed analysis of the chemical composition of bitter almond oil.

The benzoin condensation reaction, which produces benzoin from benzaldehyde, is recognized as one of the oldest rigorously described organic reactions. Following the initial discovery by Liebig and Wöhler, the catalytic synthesis by the benzoin condensation was improved by Nikolay Zinin during his time with Liebig in the late 1830s. The reaction mechanism was subsequently proposed in 1903 by Arthur John Lapworth, providing a theoretical foundation for understanding the transformation.

The historical significance of benzoin research extends beyond the compound itself to broader concepts in organic chemistry. Through their detailed analysis of bitter almond oil, Liebig and Wöhler proved that a group of carbon, hydrogen, and oxygen atoms can behave chemically as if it were the equivalent of a single atom, establishing the concept of compound radicals. Their research on the benzoyl radical (C₇H₅O) had a profound influence on the development of organic chemistry and the identification of functional groups.

The research conducted by Liebig and Wöhler also contributed to the understanding of chemical isomerism, investigating compounds with identical chemical compositions but different arrangements of atoms in their chemical structure. This work, particularly their studies on silver fulminate and silver cyanate, advanced the understanding of structural isomerism and became a significant milestone in chemical theory.

Significance in Organic Chemistry

(S)-benzoin occupies a prominent position in organic chemistry due to its versatile applications and its role as a precursor to various important compounds. The primary use of benzoin in industrial applications involves its conversion to benzil, which serves as a photoinitiator in polymer chemistry. This conversion proceeds through organic oxidation using copper(II), nitric acid, or oxone, with some studies demonstrating the reaction can be carried out with atmospheric oxygen and basic alumina in dichloromethane.

The compound finds widespread application in powder coating formulations, where it functions as a degassing agent during the curing stage. This application prevents surface defects such as pinholing, making benzoin an essential component in industrial coating processes. The degassing properties of benzoin arise from its ability to decompose under heat, releasing gases that help eliminate trapped air bubbles in the coating material.

In pharmaceutical chemistry, benzoin serves as an intermediate in the preparation of several pharmaceutical drugs including oxaprozin, ditazole, and phenytoin. The α-hydroxy ketone structure of benzoin provides a versatile scaffold for pharmaceutical modifications, allowing for the introduction of various functional groups while maintaining the core structural framework.

The synthetic utility of (S)-benzoin extends to its role in asymmetric synthesis and as a chiral building block. The compound's stereochemical properties make it valuable for the preparation of other chiral molecules, particularly in the synthesis of heterocyclic compounds. The benzoin condensation reaction itself has been extended to aliphatic aldehydes with base catalysis in the presence of thiazolium salts, demonstrating the broad applicability of this transformation.

Stereochemistry of Benzoin: (S) vs. (R) Enantiomers

The stereochemical properties of benzoin represent a fundamental aspect of its chemical identity and biological activity. Benzoin is chiral and exists as a pair of enantiomers: (R)-benzoin and (S)-benzoin. The chirality arises from the presence of a stereocenter at the carbon atom bearing the hydroxyl group, which is attached to both a phenyl group and a carbonyl-containing moiety.

The optical properties of the two enantiomers demonstrate their distinct stereochemical configurations. (S)-benzoin exhibits a positive optical rotation with [α]₁₉/D +115° when measured at a concentration of 1.5 in acetone. In contrast, (R)-benzoin displays a negative optical rotation of [α]₂₄/D −115° under similar conditions. This equal and opposite optical rotation confirms the enantiomeric relationship between the two compounds.

| Enantiomer | Optical Rotation | Configuration |

|---|---|---|

| (S)-benzoin | [α]₁₉/D +115° | S-configuration |

| (R)-benzoin | [α]₂₄/D −115° | R-configuration |

| Enantiomeric Excess | Up to 99% | Achievable through selective synthesis |

The enantioselective synthesis of (S)-benzoin has been achieved through various biocatalytic approaches. Microbial synthesis using specific strains has demonstrated remarkable selectivity, with some microorganisms producing (S)-benzoin with enantiomeric excesses ranging from 54-99%. For instance, Bacillus cereus Tim-r01 selectively reduces benzil to (S)-benzoin with a high 94% enantiomeric excess and 92% yield. Other microorganisms such as Penicillium glucozyma CBS 397 have shown similar capabilities, producing benzoins from symmetrical benzils with optical yields of 54-99% enantiomeric excess.

The biological significance of stereochemistry in benzoin systems extends to the use of thiamine diphosphate-dependent lyases (ThDP-lyases) that catalyze the umpolung carboligation of aldehydes to yield chiral α-hydroxy ketones. These enzymatic systems demonstrate nature's ability to control stereochemistry with high precision, providing insights into biological catalysis mechanisms.

Distinction between Synthetic Benzoin and Natural Benzoin Resin

A critical distinction exists between the synthetic chemical compound benzoin and the natural benzoin resin obtained from trees, which are fundamentally different materials with distinct compositions and properties. Benzoin is not a constituent of benzoin resin obtained from the benzoin tree (Styrax) or tincture of benzoin. The main component in natural benzoin resin products is benzoic acid, rather than the synthetic benzoin compound.

Natural benzoin resin is obtained from trees belonging to the Styrax family, primarily Styrax benzoin and Styrax officinalis, which grow in Thailand, Malaysia, and Indonesia. The resin is extracted through a tapping process where deep incisions are made in the trunk of the tree, allowing the grayish-colored sap to exude. This resin contains a complex mixture of compounds including benzoic acid (10-12%), cinnamic acid (4-7%), benzyl cinnamate (2-4%), methyl cinnamate (10-17%), and cinnamyl cinnamate (8-14%).

The chemical composition of natural benzoin resin demonstrates its complexity compared to synthetic benzoin. Styrax benzoin contains various compounds including cinnamyl cinnamate, methyl cinnamate, cinnamic acid, benzyl cinnamate, and small amounts of vanillin, benzoic acid, and phenylpropylic alcohol. The resin also contains triterpenoids along with coniferyl benzoate, styrol, and styracin.

| Component | Styrax benzoin (%) | Styrax paralleloneurum (%) |

|---|---|---|

| Benzoic acid | 46.9 | 26 |

| Cinnamic acid | 40.4 | 26 |

| Cinnamyl benzoate | 0.5 | 0 |

| Benzyl cinnamate | 0 | 1.6 |

The production process of natural benzoin resin involves a completely different mechanism from synthetic benzoin synthesis. The resin is regarded as a pathologic exudation of plants in response to external injuries. Trees belonging to Styrax have no ability to secrete resin unless their stems are injured, making the resin a stress response product. The tapping process involves creating staggered rectangle notches in the plant's cambium, with the resin forming over several weeks as the exudation is exposed to air, leading to evaporation of volatile components, oxidation, and polymerization.

The applications and uses of natural benzoin resin also differ significantly from synthetic benzoin. Natural benzoin resin has been used traditionally for treatment of skin diseases, arthritis, wounds, muscle pain, anxiety, and nervous disorders. It serves as a fragrance in religious rituals, an industrial material for perfume and detergent, and as a natural flavoring agent due to its distinctive fixation and preservative features. In contrast, synthetic benzoin finds primary application in polymer chemistry, pharmaceutical synthesis, and industrial coating processes.

(S)-Benzoin, also known as (S)-(+)-benzoin or (S)-2-hydroxy-2-phenylacetophenone, is a chiral organic compound that represents one of the two enantiomers of benzoin [5] [22]. The molecular formula of (S)-benzoin is C14H12O2, with a precise molecular weight of 212.24 g/mol [5] [21] [22]. This compound exists as a white crystalline solid at room temperature and exhibits specific physical characteristics that distinguish it from its enantiomeric counterpart, (R)-benzoin [1] [5].

Table 1 summarizes the key physical properties of (S)-benzoin:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H12O2 | PubChem, Sigma-Aldrich |

| Molecular Weight | 212.24 g/mol | PubChem |

| Physical State | Solid (white crystalline) | Sigma-Aldrich |

| Melting Point | 135-137°C | Sigma-Aldrich |

| Optical Activity | [α]19/D +115°, c = 1.5 in acetone | Sigma-Aldrich |

| Optical Purity | ee: 99% (HPLC) | Sigma-Aldrich |

| CAS Number | 5928-67-6 | PubChem, Sigma-Aldrich |

The structural configuration of (S)-benzoin features a hydroxyl group and a carbonyl group attached to adjacent carbon atoms, with two phenyl rings connected to these carbons [5] [22]. The stereogenic center is located at the carbon bearing the hydroxyl group, with the (S) configuration indicating that the hydroxyl group and one phenyl ring are positioned according to the Cahn-Ingold-Prelog priority rules [5] [20]. This specific stereochemical arrangement contributes to the compound's unique physical and chemical properties, including its optical rotation and reactivity patterns [4] [6].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural characteristics of (S)-benzoin at the molecular level [11] [15]. Both proton (1H) and carbon-13 (13C) NMR spectroscopy have been employed to elucidate the structural features of this compound [11].

The 1H NMR spectrum of (S)-benzoin, typically recorded in deuterated chloroform (CDCl3), exhibits several characteristic signals that correspond to different proton environments within the molecule [11] [15]. The aromatic protons from both phenyl rings appear as a complex set of signals in the range of 7.2-8.0 ppm, reflecting their slightly different chemical environments [11]. One of the most diagnostic features in the 1H NMR spectrum is the signal for the hydroxyl proton, which appears as a doublet at approximately 5.9 ppm and disappears upon addition of deuterium oxide (D2O), confirming its exchangeable nature [11]. The methine proton at the stereogenic center produces a distinctive signal at around 4.6 ppm, which is crucial for confirming the structural integrity of the compound [11] [15].

The 13C NMR spectrum of (S)-benzoin provides complementary structural information, with signals corresponding to the various carbon environments in the molecule [11] [15]. The carbonyl carbon produces a characteristic signal at approximately 199 ppm, while the aromatic carbons from both phenyl rings appear in the range of 127-139 ppm [11]. The carbon bearing the hydroxyl group (the stereogenic center) generates a signal at around 76 ppm, reflecting its oxygenated nature [11] [15].

Detailed NMR studies have also been conducted on derivatives of benzoin, providing additional insights into the structural characteristics of these compounds [15]. For instance, the 1H NMR spectrum of p-methyl benzoin shows signals at δ 7.72 (d, J = 8.2 Hz, 2H), 7.12 (d, J = 8.0 Hz, 2H), 7.06 (d, J = 8.1 Hz, 2H), 7.00 (d, J = 7.9 Hz, 2H), 5.80 (d, J = 5.5 Hz, 1H), 4.50 (d, J = 5.9 Hz, 1H), 2.22 (s, 3H), and 2.16 (s, 3H) ppm, while its 13C NMR spectrum displays signals at δ 198.5, 144.9, 138.3, 136.4, 130.9, 129.8, 129.3, 127.6, 75.8, 21.7, and 21.1 ppm [15]. These spectral data provide valuable reference points for understanding the NMR characteristics of (S)-benzoin and related compounds [11] [15].

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in (S)-benzoin and confirming its structural features [9] [23]. The IR spectrum of (S)-benzoin exhibits several characteristic absorption bands that correspond to specific vibrational modes of the functional groups within the molecule [23].

One of the most prominent features in the IR spectrum of (S)-benzoin is the strong absorption band at approximately 1700 cm-1, which is attributed to the stretching vibration of the carbonyl (C=O) group [23]. This band is characteristic of ketones and confirms the presence of this functional group in the compound [9] [23]. Another significant feature is the broad absorption band centered around 3400 cm-1, which corresponds to the stretching vibration of the hydroxyl (O-H) group [23]. The breadth of this band is indicative of hydrogen bonding interactions involving the hydroxyl group [23].

The IR spectrum also displays absorption bands in the range of 1250-1200 cm-1, which are assigned to the stretching vibrations of the carbon-oxygen (C-O) bond [23]. Additionally, the presence of aromatic rings in the structure is confirmed by the characteristic absorption bands at 3100-3000 cm-1 (aromatic C-H stretching) and around 1450 cm-1 (aromatic C=C stretching) [23].

These spectral features collectively provide a fingerprint that is characteristic of (S)-benzoin and can be used for its identification and structural confirmation [9] [23]. The IR spectroscopic data align well with the expected structural features of the compound, further validating its molecular architecture [23].

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of (S)-benzoin, offering insights into its structural composition [10] [11]. The mass spectrum of (S)-benzoin exhibits several characteristic features that are consistent with its molecular structure [10] [11].

The molecular ion peak (M+) appears at m/z 212, corresponding to the molecular weight of (S)-benzoin (C14H12O2) [10] [11]. This peak confirms the molecular formula of the compound and serves as a reference point for interpreting the fragmentation pattern [10] [11]. The base peak in the mass spectrum is observed at m/z 105, which is attributed to the benzoyl cation (C7H5O+) formed by the cleavage of the bond between the two central carbon atoms [10] [11]. This fragmentation is characteristic of benzoin and its derivatives, reflecting the relative stability of the benzoyl cation [10] [11].

Other significant peaks in the mass spectrum include m/z 107 (63.6% relative intensity), which corresponds to the hydroxybenzyl cation (C7H7O+), and m/z 77 (75.8% relative intensity), which is assigned to the phenyl cation (C6H5+) [10] [11]. Additional fragments are observed at m/z 51 (30.4% relative intensity) and other lower mass values, representing further fragmentation of the primary fragments [10] [11].

The detailed mass spectral data for (S)-benzoin are presented in the following table:

| m/z | Relative Intensity (%) | Fragment Assignment |

|---|---|---|

| 212 | 3.2 | Molecular ion (M+) |

| 105 | 100.0 | Benzoyl cation (C7H5O+) |

| 107 | 63.6 | Hydroxybenzyl cation (C7H7O+) |

| 77 | 75.8 | Phenyl cation (C6H5+) |

| 51 | 30.4 | C4H3+ |

| 79 | 48.1 | C6H7+ |

| 78 | 11.9 | C6H6+ |

This fragmentation pattern is consistent with the structural features of (S)-benzoin and provides a reliable means for its identification and characterization [10] [11]. The mass spectral data complement the information obtained from other spectroscopic techniques, contributing to a comprehensive understanding of the compound's molecular structure [10] [11].

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) spectroscopy represents an advanced analytical technique that is particularly valuable for studying chiral molecules like (S)-benzoin [14] [19]. This method combines the principles of infrared spectroscopy with circular dichroism, providing information about both the vibrational modes of the molecule and its stereochemical configuration [14] [19].

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation by chiral molecules, resulting in spectra that are highly sensitive to stereochemical features [14] [19]. For (S)-benzoin, VCD spectroscopy has been employed to investigate its absolute configuration and conformational preferences in solution [19].

Studies have shown that the methine-stretching VCD intensity serves as a marker for both absolute configuration and solution conformation in molecules like (S)-benzoin [19]. The VCD spectrum of (S)-benzoin exhibits characteristic bands that are directly related to its stereochemical properties [19]. Specifically, anisotropy ratios between +2.1 × 10-4 and +2.8 × 10-4 have been measured for the methine-stretching VCD of molecules with both α-oxy and α-carbonyl substituents, including (S)-benzoin [19].

The VCD spectral features of (S)-benzoin are particularly informative in the CH-stretching and OH-stretching regions [19]. Deuterium substitution has been employed in some studies to remove overlapping absorption features in the CH-stretching region, allowing for more precise analysis of the spectral bands [19]. The observed VCD patterns correlate well with the expected stereochemical configuration of (S)-benzoin, providing experimental confirmation of its absolute configuration [19].

Comparative VCD studies involving (S)-benzoin and related compounds have revealed structure-spectral correlations that enhance our understanding of the relationship between molecular structure and VCD response [19]. These studies have demonstrated that the VCD technique is particularly valuable for distinguishing between enantiomers and for investigating conformational preferences in solution [14] [19].

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of (S)-benzoin in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions [12] [17] [26]. This technique has been instrumental in elucidating the precise stereochemical configuration and packing arrangement of (S)-benzoin crystals [17] [26].

The crystal structure determination of (S)-benzoin involves several steps, including crystal growth, data collection, structure solution, and refinement [12] [27]. High-quality single crystals of (S)-benzoin can be prepared by slow evaporation techniques at room temperature, which yield crystals suitable for X-ray diffraction analysis [27]. The crystalline nature of the compound is confirmed by single crystal X-ray diffraction analysis, which provides information about the unit cell parameters, space group, and overall crystal packing [27].

X-ray crystallographic studies have revealed that (S)-benzoin crystallizes in a specific space group that reflects its chiral nature [17] [27]. The crystal structure confirms the absolute configuration of the stereogenic center, with the hydroxyl group and phenyl ring arranged according to the (S) configuration [17]. The bond lengths and angles determined from the crystal structure are consistent with the expected values for the functional groups present in the molecule [17] [26].

The crystal packing of (S)-benzoin is influenced by intermolecular hydrogen bonding interactions involving the hydroxyl and carbonyl groups [26] [32]. These interactions play a crucial role in stabilizing the crystal lattice and determining the macroscopic properties of the compound [26] [32]. The hydrogen bonding network in (S)-benzoin crystals typically involves O-H···O interactions, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of another molecule [26] [32].

X-ray crystallographic analysis also provides information about the conformation of the molecule in the solid state, including the relative orientations of the two phenyl rings and the dihedral angles between different parts of the molecule [17] [32]. This conformational information is valuable for understanding the stereochemical preferences of (S)-benzoin and its potential interactions with other molecules [17] [32].

The detailed structural parameters obtained from X-ray crystallography serve as reference data for computational studies and contribute to a comprehensive understanding of the structure-property relationships of (S)-benzoin [17] [26] [32].

Computational Studies on (S)-Benzoin Structure

Computational studies have played a significant role in enhancing our understanding of the structural characteristics, conformational preferences, and electronic properties of (S)-benzoin [13] [18] [30]. These studies employ various computational methods, including density functional theory (DFT) and time-dependent density functional theory (TD-DFT), to investigate different aspects of the compound's structure and behavior [13] [18] [30].

DFT calculations have been used to optimize the geometry of (S)-benzoin and determine its energetically favorable conformations [18] [30]. These calculations typically employ functionals such as B3LYP and basis sets like 6-31G(d) or 6-311+G(d,p), which provide a good balance between accuracy and computational efficiency [18] [30]. The optimized geometries obtained from these calculations are in good agreement with experimental structural data, validating the computational approach [18] [30].

Computational studies have revealed that (S)-benzoin can exist in multiple conformations, with the relative energies of these conformations influenced by factors such as intramolecular hydrogen bonding and steric interactions [18] [30]. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen can stabilize certain conformations, affecting the overall energy landscape of the molecule [30] [31].

TD-DFT calculations have been employed to predict the electronic transitions and spectroscopic properties of (S)-benzoin, providing insights into its UV-visible absorption spectrum and other spectroscopic features [30]. These calculations help in interpreting experimental spectroscopic data and understanding the electronic structure of the compound [30].

Computational studies have also investigated the reaction mechanisms involving (S)-benzoin, particularly in the context of asymmetric synthesis [13] [18]. For instance, DFT calculations have been used to study the mechanism and origins of stereoselectivity in cross-benzoin reactions involving chiral α-amino aldehydes [18]. These calculations provide a rationale for the observed diastereoselectivities and highlight the interplay between kinetic and thermodynamic controls in these reactions [18].

The computational methods employed in these studies typically include geometry optimizations at the B3LYP/6-31G(d) level, followed by single-point energy calculations using more advanced methods such as B3LYP with Grimme's dispersion correction (B3LYP-D3(BJ)) and larger basis sets like def2-TZVPP [18]. Solvent effects are often accounted for using implicit solvent models such as SMD (Solvation Model based on Density) [18].

The benzoin condensation proceeds through distinct mechanistic pathways depending on the catalyst employed, with each pathway offering unique insights into the underlying chemistry and opportunities for controlling reaction outcomes.

Classical Lapworth Mechanism

The classical mechanism, proposed by A. J. Lapworth in 1903, describes the cyanide-catalyzed pathway through a series of well-defined steps [10] [3]. Recent computational studies have provided detailed insights into this mechanism, revealing that the reaction proceeds through five distinct transition states in the gas phase [10] [11].

The mechanism initiates with the nucleophilic attack of cyanide ion on the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate with an activation energy of 10.88 kilocalories per mole [11]. This step is characterized by the formation of a carbon-nitrogen bond and represents the initial commitment to the catalytic cycle [10].

The subsequent step involves proton transfer from the alpha-carbon to the hydroxyl oxygen, resulting in the formation of Lapworth's cyanohydrin intermediate [10] [11]. This transformation is the rate-determining step of the entire process, with an activation energy barrier of 43.03 kilocalories per mole [11]. The high energy barrier reflects the difficulty of generating the requisite carbanion character at the alpha-carbon position [12] [13].

Following cyanohydrin formation, the activated intermediate undergoes nucleophilic addition to a second molecule of benzaldehyde, establishing the crucial carbon-carbon bond with a relatively low activation barrier of 1.48 kilocalories per mole [11]. The ease of this step demonstrates the effectiveness of the umpolung activation achieved through cyanohydrin formation [10].

An intramolecular proton transfer subsequently occurs, which computational analysis reveals to be essentially barrier-less, with a calculated activation energy of negative 1.04 kilocalories per mole [11]. This unusual energetic profile indicates that the proton transfer is thermodynamically driven and occurs spontaneously once the appropriate geometric arrangement is achieved [11].

The final step involves elimination of the cyanide catalyst, regenerating the active species while forming the benzoin product [10] [11]. This step requires 7.60 kilocalories per mole of activation energy and completes the catalytic cycle [11].

Mechanistic Variants and Computational Insights

Advanced computational studies employing density functional theory and electron localization function analysis have provided unprecedented detail regarding bond formation and breaking events throughout the reaction [10] [11]. These investigations reveal that the mechanism involves seventeen distinct electron density reorganization events, termed catastrophes, which describe the evolution of chemical bonding during the transformation [10].

The formation of the carbon-carbon bond between the cyanohydrin intermediate and the second benzaldehyde molecule occurs through a synapticity change in the electron localization function at a distance of 2.029 Angstroms [10]. This finding provides quantitative insight into the precise moment of bond formation during the catalytic process [10].

Alternative mechanistic proposals have been investigated, including pathways involving dimeric catalyst species [14]. However, kinetic studies conducted under mild basic conditions demonstrate that the reaction proceeds through monomeric intermediates rather than dimeric pathways, supporting the classical Lapworth mechanism under synthetically relevant conditions [14].

Cyanide-Catalyzed Benzoin Condensation

The cyanide-catalyzed benzoin condensation represents the historically most important variant of this transformation, serving as the prototype for understanding umpolung reactivity in organic chemistry. Despite its synthetic utility, the inherent toxicity of cyanide salts has driven the development of alternative catalytic systems.

Mechanistic Details and Energetics

Comprehensive computational investigations have elucidated the complete energy profile for the cyanide-catalyzed transformation [15] [12] [13]. The overall reaction is thermodynamically favorable with a Gibbs free energy change of negative 0.83 kilocalories per mole in the gas phase [11]. However, individual steps exhibit varying thermodynamic profiles, with some being endergonic while others provide the driving force for the overall transformation.

The reaction of the cyanide-benzaldehyde complex with a second benzaldehyde molecule to form an alpha-hydroxy ether intermediate represents the kinetically most demanding step, with an activation barrier of 26.9 kilocalories per mole when considering the complete reaction coordinate [15] [12]. This finding contrasts with earlier proposals that cyanohydrin formation was uniformly rate-determining, highlighting the complexity of the energetic landscape [15].

Solvent effects play a crucial role in modulating the reaction barriers and overall feasibility [15] [12]. In aprotic solvents such as dimethyl sulfoxide, the reaction proceeds readily through the proposed mechanism, while protic solvents may provide alternative pathways involving solvent-assisted proton transfer [15] [16].

Structural and Electronic Factors

The effectiveness of cyanide as a catalyst stems from its unique combination of properties [17] [3]. The cyanide ion functions simultaneously as a nucleophile for the initial attack, an electron-withdrawing group to stabilize the resulting carbanion, and a suitable leaving group for catalyst regeneration [17] [3] [16]. This multifunctional character is essential for enabling the complete catalytic cycle.

The electron-withdrawing nature of the cyano group significantly enhances the acidity of the alpha-hydrogen in the cyanohydrin intermediate, facilitating deprotonation and carbanion formation [17] [16]. Without this activating effect, the required umpolung would not be achievable under the mild conditions typically employed for benzoin condensation [17].

Synthetic Applications and Limitations

Cyanide-catalyzed benzoin condensation has found extensive application in the synthesis of symmetric and unsymmetric benzoins [18] [19]. The reaction tolerates a wide range of aromatic aldehydes, including electron-rich and electron-poor derivatives, heteroaromatic compounds, and sterically hindered substrates [18] [19].

However, the use of cyanide catalysts presents significant practical limitations [20] [21]. The extreme toxicity of cyanide salts requires specialized handling procedures and waste disposal protocols, limiting their application in industrial settings [20] [21]. Additionally, the formation of hydrogen cyanide gas under acidic conditions poses severe safety hazards [20] [21].

Environmental considerations have further restricted the use of cyanide catalysts, leading to regulatory constraints and the development of green chemistry alternatives [20] [21] [22]. Modern synthetic approaches increasingly favor non-toxic catalyst systems that provide comparable reactivity while eliminating safety and environmental concerns [20] [21].

Thiamine-Catalyzed Benzoin Condensation

Thiamine, also known as vitamin B1, has emerged as the most significant green alternative to cyanide catalysts for benzoin condensation [23] [20] [24] [21]. This biologically important molecule provides a non-toxic, environmentally benign approach to achieving the same synthetic transformation while maintaining reasonable efficiency and selectivity.

Mechanistic Framework

The thiamine-catalyzed benzoin condensation proceeds through a mechanism analogous to the Lapworth pathway, but with the thiazolium ring of thiamine serving as the key activating group [23] [20] [24]. The process begins with deprotonation of the thiazolium ring to generate the active carbene catalyst [24] [25].

The thiamine-derived carbene undergoes nucleophilic addition to benzaldehyde, forming a tetrahedral intermediate similar to the cyanohydrin in the cyanide-catalyzed mechanism [23] [24]. However, the subsequent chemistry differs significantly due to the different electronic properties of the thiazolium system compared to the cyano group [25].

Following carbene addition, an intramolecular proton transfer occurs, generating the so-called Breslow intermediate [23] [24] [26]. This enaminol-like structure represents the key nucleophilic species responsible for umpolung reactivity [26]. The Breslow intermediate then attacks a second molecule of benzaldehyde, forming the carbon-carbon bond and ultimately yielding benzoin upon catalyst elimination [23] [24].

Computational Studies and Energetics

Theoretical investigations of thiamine-catalyzed benzoin condensation have revealed important differences compared to the cyanide-catalyzed pathway [25]. The Breslow intermediate derived from thiazolium catalysts exhibits enhanced stability compared to analogous intermediates from other carbene precursors, with stabilization energies of approximately 10 kilocalories per mole [25].

This increased stability has significant mechanistic implications, as it affects the relative energetics of competing pathways and influences the overall reaction rate [25]. The enhanced stability of the thiazolium-derived Breslow intermediate makes the coupling with the second aldehyde molecule more thermodynamically favorable, potentially explaining the effectiveness of thiamine as a catalyst [25].

Kinetic studies have demonstrated that thiamine-catalyzed benzoin condensation exhibits complex kinetic behavior, with multiple steps contributing to the overall rate [27]. The reaction displays near first-order dependence on benzaldehyde concentration under typical conditions, but detailed analysis reveals that all three kinetically significant steps are partially rate-determining [27].

Practical Advantages and Limitations

The primary advantage of thiamine catalysis lies in its biocompatibility and lack of toxicity [20] [21] [22]. Thiamine hydrochloride is readily available, inexpensive, and poses no significant health or environmental hazards [20] [21]. The reaction can be conducted in aqueous or mixed aqueous-organic solvents, further enhancing its green chemistry credentials [20] [21] [22].

Thiamine-catalyzed benzoin condensation has been successfully implemented using microwave assistance, dramatically reducing reaction times while maintaining good yields [28]. Under microwave conditions, the transformation can be completed in minutes rather than hours, making it particularly attractive for educational and small-scale synthetic applications [28].

However, thiamine catalysis typically provides lower yields compared to cyanide-based systems, with typical yields ranging from 45 to 82 percent depending on the substrate and conditions employed [20] [22] [29]. The reaction also requires longer reaction times, often necessitating heating for several hours to achieve complete conversion [20] [29].

Green Chemistry Implementation

Thiamine-catalyzed benzoin condensation has been extensively developed as a green chemistry demonstration, particularly in undergraduate laboratory courses [20] [21] [30]. The transformation exemplifies multiple green chemistry principles, including the use of safer chemicals, catalysis, reduced derivatives, and safer synthesis approaches [20] [21].

Recent advances have focused on optimizing reaction conditions to improve efficiency while maintaining environmental benefits [22] [31] [29]. Supramolecular catalysis involving cyclodextrins has been demonstrated to enhance thiamine catalysis, providing improved yields and recyclability [31]. These approaches represent promising directions for making thiamine catalysis more competitive with traditional cyanide-based methods [31].

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes have revolutionized benzoin condensation chemistry by providing highly efficient, tunable catalysts that enable both symmetric and asymmetric variants of the transformation [32] [33] [34] [35] [36] [4]. These versatile organocatalysts have expanded the scope and selectivity achievable in benzoin chemistry while maintaining the fundamental umpolung mechanism.

Mechanistic Insights and Breslow Intermediates

The NHC-catalyzed benzoin condensation proceeds through the well-established Breslow mechanism, first proposed in 1958 to explain thiazolium salt catalysis [32] [4] [37]. The mechanism begins with generation of the free carbene from the corresponding azolium salt precursor under basic conditions [32] [4].

The liberated carbene undergoes nucleophilic addition to the aldehyde substrate, forming a tetrahedral intermediate that subsequently undergoes tautomerization to yield the Breslow intermediate [32] [33] [4]. This enaminol-like species represents the key nucleophilic intermediate responsible for umpolung reactivity, converting the normally electrophilic aldehyde carbon into a nucleophilic center [32] [4].

Recent spectroscopic and computational studies have provided definitive evidence for the existence and structure of Breslow intermediates [32] [26]. X-ray crystallographic analysis of stable Breslow intermediates derived from fluorinated aldehydes has confirmed the predicted enaminol structure and provided crucial validation of the proposed mechanism [26].

However, emerging evidence suggests that the Breslow intermediate may not be the sole pathway for benzoin formation [32] [38]. Electron paramagnetic resonance studies and computational analysis have identified a radical pathway involving single electron transfer from the Breslow intermediate, leading to radical pair intermediates that can also yield benzoin products [32] [38]. This finding reveals unexpected mechanistic complexity in NHC-catalyzed benzoin condensation [32] [38].

Catalyst Design and Structure-Activity Relationships

The modular nature of NHC catalysts enables systematic tuning of reactivity and selectivity through structural modification [35] [36] [4] [39]. Key structural elements include the heterocyclic core (imidazole, triazole, or thiazole), the nitrogen substituents, and any additional functional groups that may influence catalyst performance [35] [36] [4].

Triazolium-based catalysts have received particular attention due to their enhanced stability and unique electronic properties [8] [40] [41]. Systematic kinetic studies of triazolium catalysts have revealed that electron-withdrawing N-aryl substituents significantly enhance catalytic activity, with rate enhancements of up to 75-fold observed across a series of structurally related catalysts [40] [41].

The effect of electron-withdrawing substituents can be understood in terms of stabilizing the buildup of electron density adjacent to the triazolium nitrogen during the rate-limiting Breslow intermediate formation step [40] [41]. Hammett analysis yields a positive rho value of +1.66, confirming that electron-deficient catalysts are more effective [40] [41].

Imidazolium-based NHCs provide an alternative catalyst class with distinct properties [35] [36] [39]. Backbone substitution in imidazolium catalysts significantly affects reactivity, with dimethyl substitution leading to substantial decreases in catalytic activity due to unfavorable steric interactions [39]. These studies highlight the importance of careful catalyst design in optimizing NHC performance [39].

Asymmetric Benzoin Condensation

One of the most significant advantages of NHC catalysis is the ability to achieve enantioselective benzoin condensation through the use of chiral catalyst designs [8] [9] [42] [43]. Chiral triazolium catalysts incorporating pyroglutamic acid-derived backbones have demonstrated excellent enantioselectivity for a range of aromatic aldehydes [8] [9].

The enantioselective process involves stereocontrol during the carbon-carbon bond forming step, where the chiral environment of the catalyst influences the facial selectivity of the nucleophilic attack [8] [42]. Hydrogen bonding interactions between the catalyst and substrate play a crucial role in achieving high enantioselectivity [9] [43].

However, recent studies have revealed that product racemization can occur under the reaction conditions, particularly for substrates other than benzoin itself [8]. This in situ racemization complicates the interpretation of enantioselectivity results and highlights the need for careful reaction optimization to minimize this competing process [8].

Computational studies have provided detailed predictions of stereochemical outcomes for various chiral catalyst designs [42] [44]. These theoretical investigations successfully predict experimental enantioselectivities and provide guidance for designing improved chiral catalysts [42] [44].

Advanced Applications and Scope

NHC catalysis has enabled the development of numerous variations on the basic benzoin condensation theme [33] [34] [45] [4]. Cross-benzoin reactions between different aldehydes can be achieved with high chemoselectivity using appropriately designed catalysts [46]. These transformations provide access to unsymmetric benzoins that are difficult to obtain through other methods [46].

Intramolecular benzoin condensations catalyzed by NHCs have been developed for the synthesis of cyclic alpha-diketones and related heterocyclic compounds [33] [34]. These reactions often proceed under mild conditions and provide excellent yields of structurally complex products [33] [34].

The scope of NHC-catalyzed benzoin reactions has been extended to include non-aldehyde substrates, such as alpha-keto esters and other activated carbonyl compounds [47]. These transformations demonstrate the versatility of the NHC catalytic platform and its potential for developing new synthetic methodologies [47].

One-Pot Synthesis Approaches

The development of one-pot synthetic approaches for benzoin and related compounds represents a significant advancement in synthetic efficiency and atom economy [48] [49] [45] [50] [51]. These methodologies combine multiple reaction steps into a single operation, reducing waste generation, simplifying purification procedures, and improving overall process economics.

Direct One-Pot Benzoin Formation

Traditional benzoin synthesis often requires multiple steps involving benzoin condensation followed by subsequent transformations such as oxidation or functionalization [45] [50]. One-pot approaches eliminate the need for intermediate isolation and purification, providing direct access to target compounds in fewer synthetic operations [45] [50].

A particularly noteworthy example involves the one-pot synthesis of benzils (1,2-diketones) directly from aldehydes using NHC catalysis combined with aerobic oxidation [45]. This transformation proceeds through initial benzoin formation followed by in situ oxidation using atmospheric oxygen as the terminal oxidant [45]. The process provides excellent yields of benzil products while maintaining the green chemistry principles of atom economy and minimal waste generation [45].

The mechanism involves NHC-catalyzed benzoin formation as the initial step, followed by aerobic oxidation of the benzoin intermediate to yield the corresponding benzil [45]. The use of air as the oxidant eliminates the need for stoichiometric oxidizing agents, further enhancing the environmental friendliness of the process [45].

Cascade and Domino Reactions

More complex one-pot approaches involve cascade or domino reactions where the benzoin condensation is coupled with additional transformations to generate structurally diverse products [48] [49]. These approaches are particularly valuable for constructing heterocyclic compounds and other complex molecular architectures [48] [49].

The synthesis of benzodiazepines through one-pot procedures exemplifies this approach [48] [49]. The process involves initial carbonylative coupling reactions followed by cyclization and condensation steps, ultimately yielding benzodiazepine products in high yields from simple starting materials [48] [49]. These reactions demonstrate the power of combining multiple catalytic processes in a single operation [48] [49].

Three-component reactions represent another important class of one-pot benzoin-related transformations [49]. These processes typically involve an aldehyde component that undergoes benzoin-type chemistry as part of a larger sequence leading to heterocyclic products [49]. The ability to combine benzoin chemistry with other transformations greatly expands the synthetic utility of the fundamental reaction [49].

Heterogeneous Catalysis and Recyclability

The development of heterogeneous catalysts for one-pot benzoin synthesis addresses important practical considerations related to catalyst recovery and reuse [50] [51]. Nickel-aluminum-cerium hydrotalcite catalysts have been demonstrated to provide excellent selectivity for benzoin ether synthesis in one-pot procedures [50] [51].

These heterogeneous systems enable direct synthesis of benzoin methyl ether and benzoin ethyl ether from benzaldehyde and the corresponding alcohol [50] [51]. The reactions proceed with selectivities exceeding 99 percent and provide good yields under mild reaction conditions [50] [51]. The solid catalysts can be recovered through simple filtration and reused multiple times without significant loss of activity [50] [51].

The high selectivity observed with these systems reflects the ability to tune catalyst properties through control of metal ratios and preparation conditions [50] [51]. The nickel-aluminum-cerium ratio, reaction temperature, and reaction medium all influence catalytic activity and product distribution [50] [51]. These studies demonstrate the potential for developing commercially viable heterogeneous catalysts for benzoin-related transformations [50] [51].

Green Chemistry Integration

One-pot synthesis approaches naturally align with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and improving atom economy [45] [50] [22]. The elimination of intermediate isolation and purification steps reduces solvent consumption and energy requirements [45] [50].

Solvent-free one-pot procedures have been developed that further enhance the environmental credentials of benzoin synthesis [49] [22]. These reactions proceed under neat conditions or using minimal amounts of environmentally benign solvents [49] [22]. The reduced solvent requirements simplify work-up procedures and minimize environmental impact [49] [22].

The integration of renewable feedstocks and bio-based catalysts into one-pot benzoin synthesis represents an emerging area of development [22] [31]. Supramolecular catalysis using cyclodextrins provides an example of how bio-derived materials can be incorporated into synthetic procedures while maintaining high efficiency [31].

Green Chemistry Methodologies

The evolution of benzoin condensation chemistry has been strongly influenced by green chemistry principles, driving the development of environmentally benign alternatives to traditional cyanide-based methods [20] [21] [22] [31] [52]. These approaches prioritize the use of non-toxic catalysts, renewable solvents, and energy-efficient processes while maintaining synthetic utility and efficiency.

Solvent Systems and Environmental Impact

Traditional benzoin condensation employs organic solvents such as ethanol or dimethyl sulfoxide, which may pose environmental and safety concerns [20] [21]. Green chemistry approaches have focused on developing aqueous and mixed aqueous-organic solvent systems that reduce environmental impact while maintaining reaction efficiency [21] [22] [31].

Water-based benzoin condensation using supramolecular catalysis represents a particularly innovative approach [31]. Hydroxypropyl-beta-cyclodextrin serves as both a solvent system and catalytic promoter, enabling benzoin formation in pure water without organic co-solvents [31]. This system provides excellent yields and enables catalyst recycling through simple addition of fresh thiamine [31].

The supramolecular approach operates through inclusion complex formation between the cyclodextrin host and the aldehyde substrate [31]. This complexation alters the reactivity and selectivity of the benzoin condensation while providing a hydrophobic microenvironment that facilitates the organic transformation in aqueous medium [31]. Nuclear magnetic resonance studies have confirmed the formation of specific inclusion complexes and provided insight into the mechanism of supramolecular catalysis [31].

Ionic liquid media have also been investigated as green alternatives to conventional organic solvents [52]. These systems provide unique properties including negligible vapor pressure, high thermal stability, and tunable solvent characteristics [52]. However, the high cost and potential toxicity of some ionic liquids limit their practical application [52].

Energy Efficiency and Process Intensification

Microwave-assisted benzoin condensation represents a significant advancement in energy efficiency and process intensification [28] [22]. Microwave heating enables rapid temperature elevation and uniform heating throughout the reaction mixture, dramatically reducing reaction times while maintaining good yields [28] [22].

Thiamine-catalyzed benzoin condensation under microwave conditions can be completed in minutes rather than the hours required for conventional heating [28]. This time reduction translates directly into energy savings and improved process throughput [28]. The microwave approach is particularly well-suited for educational applications where rapid results are desired [28].

Ultrasonic irradiation provides another approach to process intensification in benzoin synthesis [19]. Ultrasound-assisted reactions benefit from enhanced mass transfer and the formation of localized high-energy environments that promote chemical transformation [19]. These conditions enable shorter reaction times and improved yields while using mild reaction conditions [19].

The combination of ultrasonic irradiation with eco-friendly solvents and catalysts creates synergistic effects that enhance overall process efficiency [19]. These approaches demonstrate how multiple green chemistry principles can be combined to achieve superior environmental and economic performance [19].

Catalyst Design for Sustainability

The development of recyclable and bio-derived catalysts represents a key focus area for green benzoin synthesis [50] [51] [22] [31]. Heterogeneous catalysts enable easy separation and reuse, reducing catalyst consumption and waste generation [50] [51].

Enzyme-inspired catalyst designs seek to capture the efficiency and selectivity of biological systems while maintaining the practical advantages of synthetic catalysts [22] [31]. Thiamine-based systems represent successful examples of this approach, providing non-toxic catalysis that mimics the natural role of thiamine diphosphate in biological systems [22] [31].

Immobilized catalyst systems have been developed that combine the advantages of homogeneous and heterogeneous catalysis [50] [51]. These approaches enable high activity and selectivity while providing easy catalyst recovery and reuse [50] [51]. The catalyst immobilization can be achieved through various strategies including encapsulation, grafting, and entrapment [50] [51].

Life Cycle Assessment and Sustainability Metrics

Comprehensive evaluation of green chemistry approaches requires consideration of complete life cycle impacts rather than focusing solely on individual reaction steps [22] [29]. Life cycle assessment provides a framework for evaluating the environmental impact of different synthetic approaches from raw material extraction through waste disposal [22] [29].

Atom economy calculations demonstrate the efficiency advantages of benzoin condensation, which achieves 100 percent theoretical atom economy since no small molecules are eliminated during the transformation [20] [21] [22]. This high atom economy represents a fundamental advantage of the benzoin condensation compared to many other synthetic transformations [20] [21] [22].

Energy factor (E-factor) analysis provides quantitative comparison of different synthetic approaches by considering the total waste generated per unit of product formed [20] [21] [22]. Green chemistry approaches typically achieve lower E-factors through reduced solvent consumption, elimination of toxic reagents, and improved process efficiency [20] [21] [22].